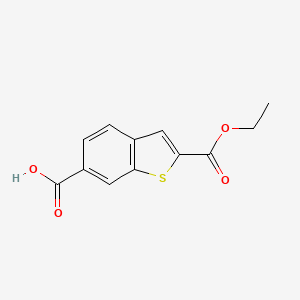

2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-2-16-12(15)10-5-7-3-4-8(11(13)14)6-9(7)17-10/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGXHYTXEBBFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carboxylation of Benzothiophene Derivatives

Method Overview:

This approach involves the lithiation or metalation of benzothiophene followed by carboxylation with carbon dioxide (CO₂). It is a classical route for introducing carboxylic acid groups at specific positions on aromatic heterocycles.

- Step 1: Benzothiophene is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (−78°C) to generate the lithio derivative at the desired position (typically C-6).

- Step 2: The lithio intermediate is then exposed to dry CO₂ gas, resulting in carboxylation at the lithiation site.

- Step 3: Acidic work-up (e.g., with dilute HCl) yields the corresponding benzothiophene-6-carboxylic acid.

- High regioselectivity for the carboxylation site.

- Suitable for large-scale synthesis.

- Requires strict anhydrous conditions.

- Use of hazardous reagents like n-BuLi.

Ester Hydrolysis Followed by Functionalization

Method Overview:

Starting from benzothiophene esters, such as ethyl 6-ethoxycarbonylbenzothiophene-2-carboxylate, hydrolysis under basic or acidic conditions converts the ester to the free acid.

- Step 1: Synthesize the ester intermediate via Friedel–Crafts acylation or other aromatic substitution methods (see section 3).

- Step 2: Hydrolyze the ester with aqueous NaOH or KOH under reflux conditions to obtain the free carboxylic acid.

- Step 3: Purify via acidification and recrystallization.

- Straightforward and scalable.

- Utilizes well-understood hydrolysis conditions.

Multi-step Synthesis via Cyclization of Precursors

Method Overview:

A more elaborate route involves constructing the benzothiophene core via cyclization of suitable precursors, followed by selective functionalization.

- Step 1: Synthesize a suitable ortho-alkynylthiophenol or related precursor.

- Step 2: Cyclize under oxidative or acid-catalyzed conditions to form the benzothiophene ring system.

- Step 3: Introduce the ethoxycarbonyl group at position 6 through electrophilic substitution or acylation reactions, such as reaction with ethyl chloroformate or related reagents.

- Step 4: Functionalize position 2 with a carboxyl group via oxidation or carboxylation strategies, potentially involving directed lithiation followed by CO₂ insertion.

- Precise control over substitution pattern.

- Flexibility to introduce various functional groups.

Specific Research Findings and Data Table

Research Findings Summary

- Regioselectivity: Carboxylation methods allow precise functionalization at the 6-position of benzothiophene, which is critical for biological activity.

- Environmental Aspects: Ester hydrolysis is environmentally friendly and straightforward, especially when using mild bases.

- Synthetic Flexibility: Multi-step cyclization approaches enable the construction of complex benzothiophene derivatives with diverse functional groups, facilitating structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Therapeutic Applications

1. Modulation of H3 Receptors

Research indicates that compounds related to benzothiophenes can serve as H3 receptor antagonists or inverse agonists. These compounds are being explored for their utility in treating various neurological and psychiatric disorders, including:

- Cognitive Disorders : Such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

- Neurological Disorders : Including schizophrenia, depression, epilepsy, and Parkinson's disease.

- Sleep Disorders : Such as narcolepsy and insomnia.

- Pain Management : Addressing neuropathic pain and inflammatory conditions .

2. Anti-Obesity Effects

The compound has been implicated in the development of medications aimed at obesity management. By modulating H3 receptors, it may help regulate appetite and energy metabolism, making it a candidate for anti-obesity therapies .

Case Studies

Material Science Applications

Beyond medicinal chemistry, benzothiophenes have been investigated for their properties in material science. Their unique electronic properties make them suitable for use in organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways and biological responses . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The ethoxycarbonyl group at position 2 in the target compound contrasts with the carboxylic acid at position 2 in 6-methylbenzo[b]thiophene-2-carboxylic acid . The chlorine substituent in ethyl 6-chloro-1-benzothiophene-2-carboxylate introduces electron-withdrawing effects, which may influence electrophilic substitution reactivity.

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~250 g/mol) aligns with benzothiophene esters like ethyl 6-chloro-1-benzothiophene-2-carboxylate (240.71 g/mol) . Higher molecular weight derivatives generally exhibit reduced aqueous solubility, necessitating formulation strategies for biomedical applications.

Functional Group Impact: The amino group in ethyl 2-amino-1,3-benzothiazole-6-carboxylate enables hydrogen bonding, which is absent in the target compound. This difference could affect binding affinity in biological targets.

Research and Application Prospects

- Medicinal Chemistry : The ester group in the target compound may enhance pharmacokinetic properties compared to carboxylic acid analogs, as seen in prodrug designs .

- Materials Science : Benzothiophene derivatives are explored as organic semiconductors; substituent electronic profiles (e.g., ethoxycarbonyl vs. methyl) could tune charge transport properties .

Biological Activity

2-Ethoxycarbonyl-1-benzothiophene-6-carboxylic acid is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with ethoxycarbonyl and carboxylic acid functional groups. This structural arrangement contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Benzothiophene derivatives, including this compound, have been reported to exhibit various pharmacological activities:

- Anticancer Activity : Several studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Antimicrobial Properties : Research has demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

-

Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.

Compound IC50 (µM) AChE IC50 (µM) BChE This compound TBD TBD Galantamine (control) 0.5 0.3 - Cell Signaling Modulation : The compound may influence various signaling pathways, potentially affecting processes such as apoptosis and cellular metabolism.

Study on Anticancer Activity

A study investigated the effects of various benzothiophene derivatives on colorectal cancer cells. The results indicated that this compound exhibited significant cytotoxicity at concentrations ranging from 30 to 200 µM, leading to increased apoptosis markers in treated cells .

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro. This suggests a mechanism through which it could be beneficial in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid, and what key reaction conditions must be controlled?

- Methodological Answer : The compound can be synthesized via esterification of 1-benzothiophene-6-carboxylic acid using ethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid). Key conditions include temperature control (80–100°C), reaction time (6–12 hours), and inert atmosphere to prevent oxidation. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the ethoxycarbonyl group (δ ~4.3 ppm for -OCHCH, δ ~165 ppm for carbonyl carbons) and benzothiophene aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 264.06).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2500–3300 cm (carboxylic acid O-H) confirm functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Stability : Store in a cool, dry place away from strong oxidizers, acids, or bases to avoid hazardous reactions (e.g., decarboxylation or ester hydrolysis) .

- PPE : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for the decarboxylation of this compound to access benzothiophene derivatives?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuO) under varying temperatures (150–200°C) and solvents (toluene, DMF). Monitor reaction progress via TLC or GC-MS.

- Byproduct Analysis : Use HPLC with UV detection (λ = 254 nm) to identify and quantify side products (e.g., ethylbenzene derivatives).

- Mechanistic Studies : Employ density functional theory (DFT) calculations to model decarboxylation pathways and transition states .

Q. What methodological approaches are recommended to resolve contradictions in reported solubility data across different studies?

- Methodological Answer :

- Standardized Protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method at 25°C, pH 7.4 buffer).

- Inter-laboratory Validation : Collaborate with multiple labs to assess reproducibility.

- Advanced Analytics : Utilize dynamic light scattering (DLS) to detect aggregation phenomena that may skew solubility measurements .

Q. How can computational chemistry methods predict the reactivity of the ethoxycarbonyl group under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSuite or ACD/Labs to calculate the compound’s pKa (carboxylic acid ~2–3, ester group ~non-acidic).

- Reactivity Simulations : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, ethanol) to study hydrolysis kinetics.

- pH-Dependent Stability : Validate predictions experimentally via UV-Vis spectroscopy monitoring ester bond cleavage at pH 1–14 .

Q. What strategies can be employed to mitigate interference from byproducts during HPLC analysis of reaction mixtures containing this compound?

- Methodological Answer :

- Column Selection : Use C18 reverse-phase columns with gradient elution (acetonitrile/water + 0.1% formic acid) to improve peak resolution.

- Sample Pretreatment : Precipitate impurities by adjusting pH (e.g., acidify to protonate carboxylic acid) or use solid-phase extraction (SPE).

- Mass Spectrometry Coupling : LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity for target analytes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability ranges for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N vs. air) to assess decomposition profiles.

- Cross-Validation : Compare differential scanning calorimetry (DSC) data with accelerated stability studies (40°C/75% RH for 6 months).

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy for degradation pathways .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 123–124°C | |

| Solubility in Water | Shake-flask (pH 7.4) | 0.12 mg/mL | |

| LogP (Partition Coefficient) | HPLC retention time | 2.8 ± 0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.